molecular formula C20H23NO4 B1442745 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 959583-04-1

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1442745
CAS No.: 959583-04-1
M. Wt: 341.4 g/mol
InChI Key: KIPDUNKQDUZDQD-DLBZAZTESA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

  • A study explored heterocyclic compounds derived from naphthalen-2-yl, which demonstrated potential antibacterial activity against Gram-positive and Gram-negative bacterial strains, and antifungal activity against various fungal strains (Patel & Patel, 2015).

Optical Sensing Structures

  • Novel optical sensing structures were developed through lanthanide coordination involving naphthalen-2-yl derivatives. These structures showed potential application in sensors, demonstrating a shift in luminescence signal upon interaction with specific analytes (Li et al., 2019).

Synthesis of Diverse Compounds

  • Research on the synthesis of various compounds using naphthalen-2-yl derivatives revealed insights into reaction mechanisms and the potential creation of new chemical entities with diverse applications (Rossi et al., 2007).

Influenza Neuraminidase Inhibition

  • A study in the field of medicinal chemistry identified a compound as a potent inhibitor of influenza neuraminidase, demonstrating the therapeutic potential of naphthalen-2-yl derivatives in antiviral drug development (Wang et al., 2001).

Coordination Polymers and Sensor Applications

  • Naphthalene-amide-bridged Ni(II) complexes were synthesized, exhibiting diverse structures and functionalities. These complexes have applications in electrochemistry, fluorescence sensing, and environmental contaminant removal (Zhao et al., 2020).

Catalysis and Synthesis Techniques

  • Various studies have focused on the synthesis and characterization of derivatives involving naphthalen-2-yl, contributing to advancements in the field of catalysis and asymmetric synthesis (Yan-fang, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the addition of the naphthalene ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the desired product.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "naphthalene-2-amine", "triethylamine", "diisopropylethylamine", "dimethylformamide", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Protection of the amine group of L-proline with tert-butyl chloroformate in the presence of triethylamine to obtain (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid", "Addition of naphthalene-2-amine to the protected L-proline in the presence of diisopropylethylamine and dimethylformamide to obtain (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid", "Removal of the protecting group with hydrochloric acid in dichloromethane followed by neutralization with sodium hydroxide and washing with sodium bicarbonate and sodium chloride to obtain the desired product", "Purification of the product by recrystallization from ethyl acetate" ] }

CAS No.

959583-04-1

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1

InChI Key

KIPDUNKQDUZDQD-DLBZAZTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

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